2,2-Dimethylindoline
Overview
Description
2,2-Dimethylindoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N It is a derivative of indoline, where two methyl groups are attached to the second carbon atom of the indoline ring
Biochemical Analysis
Biochemical Properties
It has been reported that 2,3-Dimethylindole, a similar compound, has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . This suggests that 2,2-Dimethylindoline may also interact with certain enzymes and proteins in biochemical reactions, although specific interactions have not been reported in the literature.
Molecular Mechanism
Based on its structural similarity to 2,3-Dimethylindole, it may be involved in hydrogen storage applications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethylindole using zinc dust and 85% phosphoric acid. This method yields a mixture of cis and trans isomers of this compound . Another method involves the catalytic hydrogenation of 2,3-dimethylindole over a ruthenium catalyst supported on alumina at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction is carried out in high-pressure reactors using catalysts such as ruthenium or palladium supported on alumina. The reaction conditions are optimized to achieve high yields and selectivity for the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form fully hydrogenated products.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using ruthenium or palladium catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dimethylindoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylindole: A closely related compound with similar chemical properties but different substitution patterns.
Indoline: The parent compound without the methyl groups.
2-Methylindoline: A mono-methylated derivative of indoline.
Uniqueness
2,2-Dimethylindoline is unique due to the presence of two methyl groups at the second carbon atom, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-30-8 | |
Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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